REACTION_CXSMILES
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[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=[O:6].[CH3:13][OH:14]>>[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]([C:5]([O:14][CH3:13])=[O:6])[C:3]=1[C:8]([OH:7])=[O:9]
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Name
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|
Quantity
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377 mg
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Type
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reactant
|
Smiles
|
FC1=C2C(C(=O)OC2=O)=CC=C1
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 h
|
Duration
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15 h
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Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
|
the two products (400 mg, 89%), 2-fluoro-6-(methoxycarbonyl)benzoic acid and 3-fluoro-2-(methoxycarbonyl)benzoic acid, were taken on to the next step without purification
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Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |